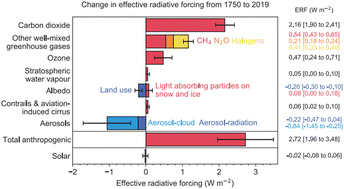Low-concentration methane removal: what can we learn from high-concentration methane conversion?
Catalysis Science & Technology Pub Date: 2023-07-20 DOI: 10.1039/D3CY00810J
Abstract
Methane (CH4) is the world's second most potent greenhouse gas after carbon dioxide (CO2). Removal of low concentrations of CH4 from the environment by an advanced oxidation process (i.e., total oxidation to CO2) powered by solar energy is attractive. However, studies of solar-driven methane oxidation have focused on the selective conversion of CH4 to high-value chemicals, where methane usually occurs in high concentrations. In this paper, the related work of selective conversion of high-concentration CH4 is introduced first, and the mechanism of selective conversion of CH4 is discussed. The “bad” reaction (i.e., total oxidation to CO2) reported in selective conversion of high concentration CH4 is pointed out, hoping to guide the related work of removal of low concentration CH4.


Recommended Literature
- [1] New books
- [2] Adsorption and binding of capping molecules for highly luminescent CdSenanocrystals – DFT simulation studies†
- [3] The rotating disc electrode: measurement protocols and reproducibility in the evaluation of catalysts for the oxygen evolution reaction†
- [4] Side chain elongation causes a change from enthalpy driven to entropy driven binding in the molecular recognition of tetraanionic peptidesElectronic supplementary information (ESI) available: isothermal titration calorimetry, 1HNMR and NOE data. See http://www.rsc.org/suppdata/cc/b0/b003728l/
- [5] Fast energy transfer within a self-assembled cyclic porphyrin tetramer†
- [6] Complexes of 2,6-dimethylpyridine with water in condensed phases and the dynamical co-operative interactions involving hydrogen bonds†
- [7] Electrolyte modification method induced atomic arrangement in FeOx/NF nanosheets for efficient overall water splitting†
- [8] A Ni(i)Fe(ii) analogue of the Ni-L state of the active site of the [NiFe] hydrogenases†
- [9] 77. Mechanism and steric course of octahedral aquation. Part VI. The non-solvolytic aquation of trans-bromonitrobis(ethylenediamine)-cobalt(III) salts
- [10] Front cover










